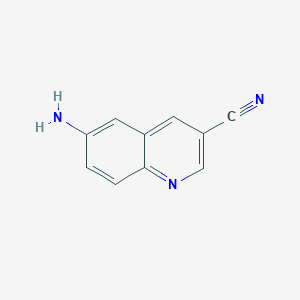

6-Aminoquinoline-3-carbonitrile

Beschreibung

Structure

2D Structure

3D Structure

Eigenschaften

CAS-Nummer |

13669-67-5 |

|---|---|

Molekularformel |

C10H7N3 |

Molekulargewicht |

169.18 g/mol |

IUPAC-Name |

6-aminoquinoline-3-carbonitrile |

InChI |

InChI=1S/C10H7N3/c11-5-7-3-8-4-9(12)1-2-10(8)13-6-7/h1-4,6H,12H2 |

InChI-Schlüssel |

RUBZFZDEKLOULN-UHFFFAOYSA-N |

SMILES |

C1=CC2=NC=C(C=C2C=C1N)C#N |

Kanonische SMILES |

C1=CC2=NC=C(C=C2C=C1N)C#N |

Synonyme |

3-Quinolinecarbonitrile,6-amino-(8CI) |

Herkunft des Produkts |

United States |

Applications in Chemical Synthesis and Materials Science Research

Contributions to Materials Science Research

Potential Applications in Dye-Sensitized Systems (e.g., Dye-Sensitized Solar Cells - DSSCs)

There is no specific, documented research applying 6-Aminoquinoline-3-carbonitrile as a sensitizer (B1316253) in Dye-Sensitized Solar Cells (DSSCs). However, the foundational quinoline (B57606) structure is a subject of theoretical and experimental investigation for photovoltaic applications. researchgate.netnih.gov Quinoline-based molecules are used to design D-π-A (Donor-π-Acceptor) type organic photosensitizers. researchgate.net In these designs, the quinoline moiety can act as an electron acceptor or part of the π-bridge, facilitating charge separation and injection into the semiconductor's conduction band (e.g., TiO₂) upon photoexcitation. researchgate.netmdpi.com The goal of this research is to develop metal-free, low-cost sensitizers with high light-harvesting efficiency and thermal stability. researchgate.netmdpi.com Theoretical studies using density functional theory (DFT) have been employed to screen new quinoline derivatives, modeling their electronic structures and absorption spectra to predict their suitability for DSSCs. researchgate.net

Development as Ligands in Organometallic Catalysis

The aminoquinoline scaffold is a well-established and powerful directing group in transition-metal-catalyzed reactions, particularly for C-H bond functionalization. acs.orgacs.org The nitrogen atom of the quinoline ring and the nitrogen of the amino group can chelate to a metal center, forming a stable five-membered metallacycle that positions the catalyst for selective activation of an ortho-C-H bond on a substrate attached to the amino group. acs.org

Design of Chiral Ligands for Asymmetric C-H Activation

While this compound itself has not been specifically reported in the design of chiral ligands for asymmetric C-H activation, the broader class of chiral aminoquinoline derivatives is utilized for this purpose. For instance, chiral 8-amino-5,6,7,8-tetrahydroquinoline derivatives have been successfully employed as ligands in the asymmetric transfer hydrogenation of imines, a key method for producing chiral amines. mdpi.com The synthesis of various chiral ligands containing quinoline motifs is an active area of research, with applications in asymmetric allylic reactions, cycloadditions, and hydrogenations. researchgate.net The objective is to develop robust and efficient chiral catalysts that can control the stereoselectivity of chemical transformations. mdpi.comnih.govnih.gov The aminoquinoline framework provides a rigid and tunable platform for introducing chirality and modulating the steric and electronic properties of the resulting metal complexes. mdpi.commdpi.com

Utility in Advanced Analytical Methodologies

The 6-aminoquinoline (B144246) core is central to one of the most effective derivatization agents used in modern bioanalysis.

Derivatization Strategies for Enhanced Chromatographic Analysis (e.g., using AQC)

The hydrophilic nature of amino acids makes their retention and resolution challenging in widely used reverse-phase liquid chromatography (RPLC). mdpi.comuni-muenchen.de To overcome this, pre-column derivatization is employed to attach a hydrophobic tag to the amino acids. A premier reagent for this purpose is 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (B1207046) (AQC), a derivative of 6-aminoquinoline.

Primary and secondary amines, including amino acids, react rapidly with AQC in a simple, one-step procedure to form highly stable and fluorescent urea (B33335) derivatives. uni-muenchen.de This derivatization renders the analytes more hydrophobic, significantly improving their retention and separation on RPLC columns. uni-muenchen.de The resulting AQC-derivatized amino acids are amenable to analysis by various detection methods, including highly sensitive fluorescence detection and mass spectrometry (LC-MS/MS), which allows for robust quantification in complex biological matrices like plasma, serum, and plant extracts. acs.orgmdpi.comuni-muenchen.de The stability of the AQC adducts, which show no significant degradation after a week at room temperature, makes the method highly reproducible and suitable for high-throughput screening in metabolomics and clinical diagnostics. mdpi.comuni-muenchen.de

Table 1: Features of AQC Derivatization for Chromatographic Analysis

| Feature | Description | Research Finding |

| Reagent | 6-aminoquinolyl-N-hydroxysuccinimidyl carbamate (AQC) | A derivative of 6-aminoquinoline, commercially available as AccQ•Tag™. acs.orguni-muenchen.de |

| Reaction | Rapidly labels primary and secondary amino groups. | Forms stable, highly fluorescent N-acylurea derivatives. uni-muenchen.de |

| Advantage | Enhances hydrophobicity of polar analytes (e.g., amino acids). | Improves retention, resolution, and sensitivity in RPLC. mdpi.comuni-muenchen.de |

| Detection | Fluorescence and Mass Spectrometry (MS/MS). | The aminoquinoline (AMQ) moiety yields a common fragment ion at m/z 171, useful for MS/MS detection. acs.org |

| Application | Amino acid analysis in complex matrices. | Used for feed grains, intravenous solutions, glycoproteins, and plasma. acs.orguni-muenchen.de |

| Stability | High stability of derivatized adducts. | No discernible loss in response after one week at room temperature. uni-muenchen.de |

Role in Supramolecular Chemistry and Foldamer Design

Foldamers are artificial oligomers that adopt well-defined, predictable secondary structures, mimicking biological macromolecules like peptides and proteins. uni-muenchen.denih.gov The 6-aminoquinoline scaffold has been identified as a valuable building block in the design of rigid, rod-like foldamers.

Research has focused on oligomers synthesized from 6-aminoquinoline-2-carboxylic acid , a closely related analogue of this compound. uni-muenchen.deuni-muenchen.de This monomer, which provides a near-linear extension ("para-like" substitution) of the polymer chain, is used to construct oligomers that resemble β-sheets. uni-muenchen.de The position of the amino group on the quinoline ring is critical as it dictates the folding angle of the resulting polymer. uni-muenchen.de The 6-amino position leads to the widest cavity in a folded structure and an almost linear shape in short oligomers. uni-muenchen.de These rigid, rod-like molecules have been explored for their potential to be incorporated into lipid bilayer membranes and to form host-guest complexes. uni-muenchen.deuni-muenchen.de The ability to create macrocyclic architectures from these building blocks opens up applications in molecular recognition and the design of peptidomimetics. uni-muenchen.de The study of these oligoquinolines demonstrates the utility of the 6-aminoquinoline core in creating sophisticated, higher-order supramolecular structures. uni-muenchen.denih.govrsc.org

The Foundational Role of 6 Aminoquinoline 3 Carbonitrile in Organic Synthesis

While the broader quinoline (B57606) scaffold provides a versatile template, specific derivatives like 6-Aminoquinoline-3-carbonitrile serve as crucial building blocks in organic synthesis. The presence of both an amino (-NH2) and a cyano (-CN) group on the quinoline core imparts a unique reactivity profile to the molecule. These functional groups can be selectively modified or used as handles to construct more elaborate molecular architectures.

The amino group can act as a nucleophile or be transformed into other functional groups, while the nitrile group can be hydrolyzed to a carboxylic acid or reduced to an amine, further expanding the synthetic possibilities. This dual functionality makes this compound a valuable starting material for the synthesis of a variety of heterocyclic compounds and other complex organic molecules. For example, quinoline-3-carbonitrile derivatives have been reported as valuable starting materials for the development of broad-spectrum antibacterial agents. researchgate.netnih.gov The ability to generate diverse structures from a single, readily accessible precursor is a key principle in modern synthetic chemistry, and this compound exemplifies this concept.

A Look at the Historical Development and Research Trends in Quinoline 3 Carbonitrile Chemistry

Direct Synthesis Approaches to the this compound Core Structure

Direct approaches to the this compound core involve the formation of the quinoline ring system from acyclic precursors in a single or multi-step sequence. These methods are often designed for efficiency and atom economy, aiming to build the desired heterocyclic structure with minimal synthetic steps.

Condensation reactions are a cornerstone of quinoline synthesis. The Friedländer annulation, a reaction between a 2-aminobenzaldehyde (B1207257) or 2-aminoketone and a compound containing a reactive α-methylene group, is a prominent example. wikipedia.orgorganic-chemistry.orgnih.gov This reaction can be catalyzed by acids or bases and has been adapted for the synthesis of various substituted quinolines. wikipedia.orgorganic-chemistry.org Variations of this method, such as the use of different catalysts like ceric ammonium (B1175870) nitrate (B79036) or iodine, have been developed to improve yields and reaction conditions. nih.gov One-pot multicomponent reactions, which combine multiple starting materials in a single step, have also been employed to synthesize quinoline-3-carbonitrile derivatives. For instance, the reaction of an appropriate aldehyde, ethyl cyanoacetate, a ketone, and ammonium acetate (B1210297) can yield the desired quinoline core. nih.gov

Table 1: Examples of Catalysts in Friedländer Synthesis

| Catalyst | Conditions | Yield | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate | Ambient temperature, 45 min | High | nih.gov |

| p-Toluenesulfonic acid | Solvent-free, microwave or conventional heating | Good to excellent | organic-chemistry.org |

| Iodine | - | High | organic-chemistry.org |

| Neodymium(III) Nitrate Hexahydrate | - | Good | organic-chemistry.org |

One-pot reductive cyclization offers an efficient route to 2-aminoquinolines. This method involves the simultaneous reduction of a nitro group and a cyano group, followed by cyclization to form the quinoline ring. A notable example is the use of zinc powder in acetic acid (Zn/AcOH) to mediate the reductive cyclization of substrates containing both nitro and cyano functionalities, leading to the formation of 2-aminoquinolines in good yields. researchgate.net This approach is advantageous as it combines multiple transformations into a single synthetic operation, reducing waste and purification steps. researchgate.net

The use of nitrocyano olefins in the construction of the quinoline system is another synthetic strategy. While specific examples for this compound are not detailed in the provided search results, the general principle involves the reaction of a nitrocyano olefin with a suitable precursor to form the quinoline ring. This method leverages the reactivity of the nitro and cyano groups to facilitate the cyclization and formation of the heterocyclic core.

The Thorpe-Ziegler reaction is an intramolecular cyclization of a dinitrile to form a cyclic ketone after acidic hydrolysis. wikipedia.org This reaction is conceptually related to the Dieckmann condensation. wikipedia.org While the classic Thorpe-Ziegler reaction leads to a ketone, modifications of this cyclization can be envisioned to produce amino-nitrile functionalities on a heterocyclic scaffold. A modified Thorpe-Ziegler type cyclization has been used in the one-pot synthesis of functionalized thiazoles, demonstrating its utility in constructing heterocyclic systems. researchgate.net This suggests the potential for applying similar intramolecular nitrile condensation strategies to the synthesis of quinoline-3-carbonitrile scaffolds.

Intramolecular cyclization is a powerful strategy for forming the quinoline ring. nih.govnih.govresearchgate.net This can involve the cyclization of pre-functionalized aromatic precursors. For example, o-cyano-β,β-difluorostyrenes can react with organolithiums to undergo intramolecular replacement of a vinylic fluorine, affording 3-fluoroisoquinolines, a related heterocyclic system. nih.gov Another approach involves the reaction of o-alkynylisocyanobenzenes, which can undergo a nucleophile-triggered 6-endo cyclization to form quinolines. researchgate.net The development of metal-free strategies, such as the ring-opening and cyclization of aziridines with aryl azides in the presence of triflic acid, provides a route to functionalized quinolines. rsc.org

Substituted anthranilonitriles (2-aminobenzonitriles) are versatile precursors for the synthesis of quinoline derivatives. organic-chemistry.org For example, an iron(III) chloride-mediated reaction of 2-aminobenzonitriles with activated alkynes proceeds via a sequential aza-Michael addition and intramolecular annulation to yield 4-aminoquinoline (B48711) derivatives. organic-chemistry.org The synthesis of 6-aminoquinoline (B144246) derivatives often starts from the corresponding 6-nitroquinolines, which can be prepared through methods like the Skraup reaction. The nitro group is then reduced to an amino group, commonly using reagents like tin(II) chloride. researchgate.net

Table 2: Mentioned Compounds

| Compound Name |

|---|

| This compound |

| Ethyl cyanoacetate |

| Ceric ammonium nitrate |

| p-Toluenesulfonic acid |

| Iodine |

| Neodymium(III) nitrate hexahydrate |

| Triethylammonium hydrogen sulfate |

| Zinc |

| Acetic acid |

| o-cyano-β,β-difluorostyrenes |

| o-alkynylisocyanobenzenes |

| Triflic acid |

| 2-Aminobenzonitrile |

| Iron(III) chloride |

Advanced Functionalization and Derivatization Strategies of the this compound Scaffold

The strategic modification of the this compound core is crucial for tuning its physicochemical and biological properties. Advanced functionalization strategies focus on the selective modification of the C-6 amino group and various positions on the quinoline nucleus, leveraging modern synthetic techniques.

Acylation Reactions for C-6 Amino Group Modification

The amino group at the C-6 position of the quinoline ring is a key site for derivatization, with acylation being a fundamental transformation. This reaction involves the introduction of an acyl group (-C(O)R) to the nitrogen atom, forming an amide linkage. The nature of the 'R' group, which can range from simple alkyl or aryl moieties to more complex heterocyclic structures, significantly influences the properties of the resulting molecule.

While specific studies on the acylation of this compound are not extensively documented, the general reactivity of 6-aminoquinolines suggests that this transformation is readily achievable. For instance, the acylation of structurally similar 6-aminodeoxyvasicinones has been reported, where the amino group reacts with aldehydes to form the corresponding acetylamino derivatives. This indicates that the C-6 amino group of this compound would be expected to react with various acylating agents, such as acyl chlorides or anhydrides, under standard acylation conditions.

A patent for 6-amino-quinoline-3-carbonitriles as COT modulators broadly defines "acyl" as a group -C(O)R, where R can be hydrogen, alkyl, cycloalkyl, heterocyclyl, aryl, heteroalkyl, or heteroaryl, each of which may be optionally substituted. rsc.org This suggests the wide applicability of acylation for modifying this scaffold.

Regioselective Functionalization of the Quinoline Nucleus

The regioselective functionalization of the quinoline nucleus in this compound is a complex challenge due to the presence of multiple reactive sites. The electronic properties of the substituents play a critical role in directing incoming reagents to specific positions. The C-6 amino group is an electron-donating group, which activates the carbocyclic ring towards electrophilic substitution, particularly at the C-5 and C-7 positions. Conversely, the electron-withdrawing carbonitrile group at C-3 and the nitrogen atom in the pyridine (B92270) ring deactivate the heterocyclic ring towards electrophilic attack but make it susceptible to nucleophilic substitution.

Modern synthetic methods, particularly transition-metal-catalyzed C-H activation, offer powerful tools for achieving regioselectivity that may not be possible through classical approaches. nih.gov The site of functionalization can be controlled by the choice of catalyst, directing group, and reaction conditions.

C-H Activation Methodologies for Direct Functionalization

Direct C-H functionalization has emerged as a highly efficient and atom-economical strategy for modifying heterocyclic scaffolds like quinoline. nih.govshu.ac.uk This approach avoids the need for pre-functionalized starting materials, thereby shortening synthetic sequences and reducing waste.

Transition Metal-Catalyzed C-H Functionalization (e.g., Co, Cu, Pd)

A variety of transition metals, including cobalt, copper, and palladium, have been employed to catalyze the C-H functionalization of quinolines. nih.govshu.ac.uk These reactions often proceed through mechanisms involving a directing group that coordinates to the metal center and positions it for selective C-H bond cleavage. In the case of this compound, both the quinoline nitrogen and the C-6 amino group could potentially serve as directing groups.

Cobalt-Catalyzed Functionalization: Cobalt catalysis has gained attention for being a more sustainable and cost-effective alternative to precious metals. shu.ac.uk Cobalt catalysts have been used for the remote C-H functionalization of 8-aminoquinolines, operating through a single electron transfer (SET) mechanism. shu.ac.uk This suggests that similar strategies could be explored for the functionalization of the carbocyclic ring of this compound.

Copper-Catalyzed Functionalization: Copper catalysts have also been employed in the C-H functionalization of quinolines. For instance, copper-catalyzed C-5 chlorination of 8-aminoquinolines has been reported. shu.ac.uk

Palladium-Catalyzed Functionalization: Palladium is a versatile catalyst for a wide range of C-H functionalization reactions, including arylation, alkenylation, and alkylation. nih.gov The regioselectivity of palladium-catalyzed reactions on the quinoline scaffold is often controlled by the directing group and the ligands on the palladium center. For example, palladium-catalyzed aminocarbonylation of 6-iodoquinolines has been used to synthesize quinoline-6-carboxamides. nih.gov

Site-Selective Functionalization Beyond C2 Position

While C-2 functionalization of quinolines is common due to the electronic nature of the pyridine ring, methodologies for selective functionalization at other positions are of great interest for generating diverse molecular architectures. The directing group approach is particularly powerful in this context. For instance, in 8-aminoquinoline (B160924) amides, the amide group can direct functionalization to the C-5 or C-4 positions. shu.ac.uk

For this compound, the interplay between the directing effects of the C-6 amino group and the electronic influence of the C-3 carbonitrile group would be a critical factor in determining the site of C-H functionalization. It is conceivable that under specific catalytic conditions, functionalization at positions C-5, C-7, or even C-8 could be achieved. Research on the regioselective functionalization of the six-membered ring of 6,5-fused heterocyclic systems highlights the challenges and opportunities in this area. mdpi.com

Strategic Incorporation of Diverse Substituents at Specific Positions (e.g., C-6, C-8)

The ability to introduce a wide variety of substituents at specific positions of the this compound scaffold is essential for creating libraries of compounds for screening and optimization.

Modification at the C-6 position is readily achieved through reactions of the amino group, such as the acylation reactions discussed previously. Further transformations of the acylated products can lead to a diverse range of functionalities.

Functionalization at the C-8 position would likely require a C-H activation strategy. The quinoline nitrogen can act as a directing group to facilitate metal-catalyzed C-8 functionalization. While direct examples on this compound are scarce, studies on other quinoline derivatives provide valuable insights. For example, the palladium-catalyzed Buchwald–Hartwig amination and Suzuki-coupling reactions have been used for the functionalization of the quinoline ring at position 6, starting from 6-iodoquinoline. nih.gov Similar strategies could potentially be adapted for C-8 functionalization if a suitable directing group strategy is employed to overcome the electronic deactivation by the nearby nitrogen and the C-3 carbonitrile.

Below is a table summarizing potential functionalization reactions on the this compound scaffold based on established methodologies for related quinoline derivatives.

| Position | Reaction Type | Reagents/Catalysts (Examples from related systems) | Potential Product |

| C-6 | Acylation | Acyl chlorides, Anhydrides | 6-Acylaminoquinoline-3-carbonitrile |

| C-5/C-7 | Electrophilic Substitution | Halogenating agents, Nitrating agents | 5- or 7-Substituted-6-aminoquinoline-3-carbonitrile |

| C-5/C-4 | Directed C-H Functionalization | Co, Cu, or Pd catalysts with a directing group | C-5 or C-4 functionalized derivatives |

| C-8 | Directed C-H Functionalization | Pd or Rh catalysts with directing group | C-8 functionalized derivatives |

Mechanistic Investigations of Reaction Pathways Involving this compound

Understanding the mechanisms that steer the reactions of this compound is crucial for controlling reaction outcomes and designing synthetic strategies.

In multifunctional molecules like this compound, competitive reactions are a common phenomenon. For instance, in related nitroquinoline systems, which are precursors to aminoquinolines, a competition between Vicarious Nucleophilic Substitution (VNS) and standard nucleophilic aromatic substitution (SNAr) is often observed. nih.gov Kinetic studies in these systems have shown that VNS pathways can proceed significantly faster than substitutions. nih.gov While specific kinetic data for this compound is not extensively detailed in the literature, theoretical studies on similar 6-aminobenzophenone derivatives show that parameters like hardness and chemical potential can predict the relative reactivity of different molecules in a reaction mixture. chemrevlett.com For example, a comparison between 6-aminobenzophenone and acetylacetone (B45752) indicated that acetylacetone was the more reactive, polarizable molecule based on its lower hardness and higher dipole polarizability. chemrevlett.com

The intramolecular aza-Michael addition is a powerful ring-forming reaction. In this process, a nitrogen nucleophile adds to an α,β-unsaturated carbonyl system within the same molecule. While often facilitated by external organocatalysts like secondary amines or N-heterocyclic carbenes that activate substrates via iminium ion or enol intermediate formation, the inherent structure of a molecule can also lead to intramolecular catalysis. nih.govrsc.org

The intramolecular process is often kinetically favored over its intermolecular counterpart. rsc.org In the context of this compound derivatives, the 6-amino group can act as an internal nucleophile in aza-Michael reactions, a process that can be mediated by bifunctional organocatalysts through non-covalent hydrogen bonding interactions. nih.govresearchgate.netresearchgate.net This approach is pivotal in the asymmetric synthesis of various nitrogen-containing heterocycles.

The dual functionality of the amino and nitrile groups in this compound makes it an excellent precursor for fused heterocyclic systems. The cyclization mechanisms often involve the participation of these groups. A common pathway involves the initial reaction of the amino group with a suitable reagent to form an intermediate, which then undergoes intramolecular cyclization onto the nitrile carbon.

For example, a plausible mechanism for forming fused triazino- or triazepino- rings, by analogy to 3-aminoquinazolinone chemistry, involves three key steps nih.gov:

Condensation: The 6-amino group condenses with an aldehyde to form a Schiff base (C=N bond).

Nucleophilic Addition: An internal nucleophile (e.g., from a side chain introduced by the aldehyde) adds to the newly formed and activated C=N bond.

Cyclization/Elimination: The reaction concludes with cyclization and the elimination of a small molecule to yield the final fused heterocyclic product. nih.gov

Another demonstrated mechanism involves the oxidative cyclization of derivatives like 5-(2-hydroxy-6-oxocyclohexyl)-5H-chromeno[2,3-b]pyridines, which contain a related amino-heterocycle structure, to form complex polycyclic systems like benzo[b]chromeno[4,3,2-de] nih.govmdpi.comnaphthyridines. researchgate.net This highlights the potential for the amino group to participate in complex cascade reactions leading to rigid, planar fused structures. researchgate.net

Controlling regioselectivity and stereoselectivity is paramount in the synthesis of complex molecules. In derivatization reactions of the quinoline ring, the substitution pattern is highly dependent on the reaction conditions and catalysts employed. For instance, the direct amination of nitroquinolines can occur via nucleophilic displacement of hydrogen, a reaction that competes with the substitution of other leaving groups like halogens. nih.gov

Stereoselectivity is often achieved using chiral catalysts. A notable example is the asymmetric aminocarbonylation of α-chloroalkylarenes with 8-aminoquinoline, which proceeds with high enantioselectivity (ee) when using a synergistic catalytic system of a photoredox catalyst and a chiral nickel catalyst. acs.org This dual-catalyst approach separates the reactivity from stereocontrol, allowing for the synthesis of diverse chiral amides. acs.org The stereochemical outcome of intramolecular Michael reactions can often be rationalized by proposing a dipole-minimized chair-like transition state. researchgate.net

Catalysts and reagents play a pivotal role in directing the reactivity of this compound and its derivatives.

Lewis Acids: Lewis acids like trimethylsilyl (B98337) triflate can promote reactions such as the Pinner reaction, where a nitrile reacts with an alcohol to form an ester. nih.gov The Lewis acid activates the nitrile by coordinating to the nitrogen, making the carbon atom more susceptible to nucleophilic attack. nih.gov In other contexts, such as carbonyl-ene reactions, Lewis acids accelerate the reaction by reducing the Pauli repulsion between the interacting molecular orbitals of the reactants, rather than simply stabilizing the LUMO of the electrophile. nih.gov It's also noted that single electron transfer (SET) processes should be considered in reactions between strong Lewis acids and certain nucleophiles. rsc.org

Organometallic Species: Organometallic catalysts are central to many advanced transformations. mdpi.com A synergistic approach using an iridium photoredox catalyst and a chiral nickel catalyst has been shown to be highly effective in asymmetric carbonylative coupling reactions. acs.org Mechanistic studies reveal that the amine substrate can act as a selective quencher for the excited-state iridium photocatalyst. The reaction proceeds through radical intermediates, with the chiral nickel complex controlling the enantioselectivity of the final C-C bond formation. In situ monitoring has identified a Ni(0) complex as the likely active catalyst resting state in this cycle. acs.org

Chemical Transformations into Novel Heterocyclic Systems

The inherent reactivity of this compound allows for its conversion into a diverse range of novel and complex heterocyclic systems. These transformations often leverage the amino and nitrile functionalities to build new rings. One-pot multicomponent reactions are an efficient strategy for synthesizing complex quinoline-3-carbonitrile derivatives. nih.gov Furthermore, facile cyclization of related [(arylamino)methylene]malonates provides a key step in building up substituted quinoline frameworks. acs.org

Drawing parallels from the reactivity of 3-aminoquinazolinones, this compound can be expected to react with various electrophilic reagents to yield fused systems. nih.gov The table below summarizes some of these potential transformations into novel heterocyclic structures.

| Starting Material Analogue | Reagent(s) | Product Heterocyclic System | Ref. |

| 3-Aminoquinazolinone | p-Fluorobenzaldehyde | Triazepinoquinazolinone | nih.gov |

| 3-Aminoquinazolinone | p-Chlorobenzaldehyde | Triazinoquinazolinone | nih.gov |

| 3-Aminoquinazolinone | Chloroacetyl chloride | Triazinoquinazolinone | nih.gov |

| 3-Aminoquinazolinone | Phthalic anhydride | Triazepinoquinazolinone | nih.gov |

| 3-Aminoquinazolinone | Carbon disulfide | Triazinoquinazolinone | nih.gov |

Synthesis of Pyrimido[4,5-b]quinoline Derivatives

The synthesis of pyrimido[4,5-b]quinolines involves the construction of a pyrimidine (B1678525) ring fused to the 'b' face (C-4 and C-5) of the quinoline core. Starting from this compound, a direct intramolecular cyclization between the 6-amino group and the 3-carbonitrile group is not feasible due to their remote positions. Therefore, the synthesis typically proceeds through a multi-step sequence or a multicomponent reaction where external reagents are used to build the pyrimidine ring.

One established strategy involves the reaction of an aminoquinoline with a one-carbon synthon, such as formamide (B127407) or its equivalent, to construct the pyrimidine ring. nih.govresearchgate.net A common and efficient method utilizes N,N-dimethylformamide dimethyl acetal (B89532) (DMF-DMA). chemicalbook.com The reaction of the 6-amino group of this compound with DMF-DMA forms a highly reactive N,N-dimethylformamidine intermediate. This intermediate can then be reacted with a compound containing an active methylene (B1212753) group, such as malononitrile (B47326), in the presence of a base to construct the fused pyrimidine ring, yielding a 4-amino-8-aminopyrimido[4,5-b]quinoline derivative.

The proposed reaction mechanism begins with the nucleophilic attack of the 6-amino group on the electrophilic carbon of DMF-DMA, followed by the elimination of two molecules of methanol (B129727) to form the N'-[3-cyanoquinol-6-yl]-N,N-dimethylformamidine intermediate. In the subsequent step, a base abstracts a proton from the active methylene compound (e.g., malononitrile), generating a carbanion. This carbanion then attacks the electrophilic C-5 position of the quinoline ring, which is activated by the formamidine (B1211174) group. The final step involves an intramolecular cyclization via the attack of the amidine nitrogen onto one of the nitrile groups, followed by tautomerization to yield the aromatic pyrimido[4,s5-b]quinoline system.

Table 1: Proposed Reaction for Synthesis of Pyrimido[4,5-b]quinoline Derivative

| Step | Reactant 1 | Reactant 2 | Reagent/Catalyst | Intermediate/Product |

| 1 | This compound | N,N-Dimethylformamide dimethyl acetal (DMF-DMA) | Heat | N'-[3-cyanoquinol-6-yl]-N,N-dimethylformamidine |

| 2 | N'-[3-cyanoquinol-6-yl]-N,N-dimethylformamidine | Malononitrile | Base (e.g., Piperidine) | 4,8-Diamino-5-imino-5,10-dihydropyrimido[4,5-b]quinoline-7-carbonitrile |

Construction of Triazolo[4,3-a]quinoline and Related Ring Systems

The construction of a triazolo[4,3-a]quinoline ring system involves the fusion of a triazole ring to the N-1 and C-2 positions of the quinoline core. Direct synthesis of this specific isomer from this compound is not straightforward, as the starting material lacks the necessary functionality (e.g., a hydrazine (B178648) group) at the 2-position of the quinoline ring.

However, the 6-amino group is a versatile handle for the synthesis of other nitrogen-containing heterocycles. A common transformation of a primary aromatic amine is its conversion to a tetrazole ring. This can be achieved through a reaction with an orthoformate ester and sodium azide (B81097). researchgate.net This reaction provides a convenient method for synthesizing 1-substituted tetrazoles from primary amines. researchgate.net

In this reaction, this compound is treated with triethyl orthoformate and sodium azide in a suitable solvent like acetic acid. The reaction likely proceeds through the initial formation of an ethoxymethyleneamino derivative from the reaction of the amine with triethyl orthoformate. This intermediate then reacts with hydrazoic acid (formed in situ from sodium azide and acetic acid) to form an imidoyl azide, which subsequently undergoes intramolecular cyclization to furnish the stable tetrazole ring. The final product is 6-(1H-tetrazol-1-yl)quinoline-3-carbonitrile.

Table 2: Synthesis of a Tetrazolylquinoline Derivative

| Reactant | Reagents | Solvent | Product |

| This compound | Triethyl orthoformate, Sodium azide | Acetic Acid | 6-(1H-tetrazol-1-yl)quinoline-3-carbonitrile |

Formation of Pyrano[3,2-g]quinoline Derivatives

The formation of a pyrano[3,2-g]quinoline derivative requires the construction of a pyran ring fused to the C-6 and C-7 positions of the quinoline nucleus. The literature contains numerous examples of pyrano[3,2-c]quinoline synthesis, where the pyran ring is fused to the pyridinone part of the quinoline. nih.govnih.govrsc.orgresearchgate.net However, the synthesis of the [3,2-g] isomer from this compound is not a direct, one-step process and is not widely reported. It necessitates a multi-step synthetic sequence to introduce the required functionalities.

A plausible synthetic route would involve the following key transformations:

Conversion of the Amino Group: The 6-amino group must first be converted to a 6-hydroxy group. This is a standard transformation achieved via diazotization of the amine with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid) at low temperatures, followed by warming the resulting diazonium salt solution to induce hydrolysis.

Functionalization of the C-7 Position: To build the pyran ring, a reactive group must be introduced at the C-7 position, adjacent to the newly formed hydroxyl group. A formyl group (-CHO) can be installed using orthoformylation reactions such as the Duff reaction (using hexamethylenetetramine) or the Reimer-Tiemann reaction (using chloroform (B151607) in basic solution). This would yield 6-hydroxy-7-formylquinoline-3-carbonitrile.

Pyran Ring Annulation: The final step is the cyclization to form the pyran ring. The 6-hydroxy-7-formylquinoline-3-carbonitrile intermediate can be reacted with a compound containing an active methylene group, such as malononitrile or ethyl cyanoacetate, in the presence of a basic catalyst like piperidine. This proceeds via a Knoevenagel condensation between the formyl group and the active methylene compound, followed by an intramolecular Michael-type addition of the phenolic hydroxyl group onto the newly formed carbon-carbon double bond, to close the pyran ring.

This sequence provides a logical pathway to the target 2-amino-3-cyano-pyrano[3,2-g]quinoline skeleton, although it requires several discrete steps starting from this compound.

Isolation and Characterization of Reaction Intermediates

In complex multi-step syntheses or multicomponent reactions, the isolation and characterization of intermediates are crucial for understanding the reaction mechanism.

In the synthesis of pyrimido[4,5-b]quinoline derivatives described in section 3.2.1, the formation of the N'-[3-cyanoquinol-6-yl]-N,N-dimethylformamidine is a key step. The reaction of active amino groups with DMF-DMA is a well-established method for producing such amidine intermediates, which are often stable enough to be isolated and purified before the subsequent cyclization step. chemicalbook.comresearchgate.net

The characterization of this intermediate would rely on standard spectroscopic techniques:

¹H NMR: The spectrum would show characteristic signals for the quinoline ring protons, a singlet for the amidine proton (=CH-), and two singlets for the non-equivalent methyl groups of the dimethylamino moiety.

¹³C NMR: The spectrum would display the resonance for the amidine carbon (-N=CH-N-) in the range of 150-160 ppm, in addition to the signals for the quinoline and nitrile carbons.

IR Spectroscopy: A strong absorption band for the C≡N stretch would be present (around 2220-2230 cm⁻¹), along with characteristic C=N stretching vibrations for the amidine group.

In contrast, other reaction pathways may involve highly reactive, transient intermediates that are not typically isolated. For example, in the synthesis of the tetrazole derivative (Section 3.2.2), the proposed imidoyl azide intermediate is generally unstable and rapidly cyclizes to the final tetrazole product. Similarly, the diazonium salt formed during the conversion of the amino group to a hydroxyl group (Section 3.2.3) is also a transient species that is used in situ without isolation. The ability to isolate an intermediate like the N,N-dimethylformamidine provides a significant advantage for controlling the reaction and confirming the mechanistic pathway.

Advanced Spectroscopic Characterization and Structural Elucidation

Mass Spectrometry for Molecular Mass and Fragmentation Analysis

Mass spectrometry is used to determine the molecular weight of a compound and can provide structural information through analysis of its fragmentation patterns.

High-Resolution Mass Spectrometry (HRMS) provides a highly accurate measurement of a molecule's mass-to-charge ratio, which can be used to determine its elemental formula. nih.govnih.gov This technique is critical for confirming the identity of a newly synthesized compound or an isolated natural product. For 6-Aminoquinoline-3-carbonitrile, HRMS would be used to verify its elemental composition against the theoretical value. ronquinnlab.com

HRMS Data for this compound

| Parameter | Value |

|---|---|

| Molecular Formula | C₁₀H₇N₃ |

| Theoretical Monoisotopic Mass | 169.06400 Da |

The measured exact mass from an HRMS experiment should match this theoretical value within a very small error margin (typically < 5 ppm).

Electrospray Ionization (ESI) is a soft ionization technique that is particularly well-suited for polar, medium-sized molecules like this compound. nih.gov It typically generates protonated molecules, [M+H]⁺, with minimal fragmentation. nih.gov This allows for a clear determination of the molecular weight. An ESI-MS spectrum of the target compound would be expected to show a prominent peak at an m/z (mass-to-charge ratio) corresponding to the protonated molecule (170.07). Tandem MS (MS/MS) experiments can be performed on this ion to induce fragmentation, providing further structural details.

Table of Mentioned Compounds

| Compound Name |

|---|

| This compound |

| 6-aminoquinoline (B144246) |

| 6-nitroquinoline |

| 2-Amino-4-(2-fluorophenyl)-5,6-dihydrobenzo[h]quinoline-3-carbonitrile |

| 6-aminonicotinamide |

Infrared (IR) and Ultraviolet-Visible (UV-Vis) Spectroscopy for Vibrational and Electronic Properties

Vibrational and electronic spectroscopy provide critical insights into the functional groups and conjugated π-electron system of this compound.

Fourier Transform Infrared (FT-IR) spectroscopy is a non-destructive technique used to identify the functional groups present in a molecule. mdpi.com When a sample is exposed to infrared radiation, its molecules absorb energy at specific frequencies corresponding to their characteristic vibrational modes (stretching, bending, etc.). nih.gov An FT-IR spectrum is a plot of absorbance or transmittance versus frequency (typically in wavenumbers, cm⁻¹), which serves as a unique molecular fingerprint. thermofisher.com

For this compound, the FT-IR spectrum would exhibit distinct absorption bands corresponding to its primary functional groups. The presence of the amino (-NH₂), nitrile (-C≡N), and aromatic quinoline (B57606) ring systems can be unequivocally confirmed by their characteristic vibrational frequencies. nih.gov

Table 3: Characteristic FT-IR Vibrational Frequencies for this compound

| Wavenumber Range (cm⁻¹) | Vibration Type | Functional Group |

| 3500 - 3300 | N-H Symmetric & Asymmetric Stretching | Primary Amine (-NH₂) |

| 2230 - 2210 | C≡N Stretching | Nitrile (-C≡N) |

| 1650 - 1580 | N-H Bending (Scissoring) | Primary Amine (-NH₂) |

| 1620 - 1450 | C=C and C=N Stretching | Aromatic Quinoline Ring |

| 1350 - 1250 | C-N Stretching | Aromatic Amine |

| 900 - 670 | C-H Out-of-Plane Bending | Aromatic Ring |

Source: Data compiled from general FT-IR correlation tables and literature on related quinoline and nitrile compounds. mdpi.comnih.gov

Ultraviolet-Visible (UV-Vis) spectroscopy measures the absorption of UV or visible light by a molecule, which causes the promotion of electrons from a ground electronic state to a higher energy excited state. docbrown.info This technique is particularly useful for analyzing compounds with conjugated π-systems, such as the quinoline ring in this compound.

The spectrum is a plot of absorbance versus wavelength (λ). The key features are the wavelengths of maximum absorbance (λmax), which correspond to specific electronic transitions. For aromatic systems like quinoline, these absorptions are typically due to π → π* transitions. researchgate.net The presence of substituents like the amino (-NH₂) group (an auxochrome) and the nitrile (-CN) group can cause shifts in the λmax to longer (bathochromic or red shift) or shorter (hypsochromic or blue shift) wavelengths and can also affect the intensity of the absorption. Studies on 6-aminoquinoline have shown absorption maxima in the range of 327-340 nm. researchgate.net The spectrum of this compound is expected to show complex bands in the UV region, characteristic of the substituted quinoline chromophore. nih.govresearchgate.netillinois.edu

Table 4: Expected Electronic Transitions for this compound in a Non-polar Solvent

| Wavelength Range (nm) | Type of Transition | Chromophore |

| ~220 - 250 | π → π | Quinoline Ring System |

| ~270 - 300 | π → π | Quinoline Ring System |

| ~320 - 350 | π → π* | Extended Conjugation (Quinoline + Substituents) |

Note: These are approximate ranges based on data for 6-aminoquinoline and other substituted quinolines. docbrown.inforesearchgate.net The exact λmax values are solvent-dependent.

X-ray Crystallography for Definitive Solid-State Structure Determination

While spectroscopic methods provide valuable information about connectivity and electronic structure, X-ray crystallography stands as the ultimate tool for determining the precise three-dimensional arrangement of atoms in a crystalline solid.

Single-Crystal X-ray Diffraction (SC-XRD) is an analytical technique that provides the unambiguous determination of the three-dimensional atomic and molecular structure of a compound. rigaku.com The method requires a high-quality single crystal of this compound. When a focused beam of X-rays is directed at the crystal, the electrons of the atoms diffract the X-rays, producing a unique diffraction pattern. rsc.org

By analyzing the positions and intensities of the diffracted spots, it is possible to calculate an electron density map of the molecule. From this map, the precise coordinates of each atom in the crystal's unit cell can be determined. The resulting structural model provides highly accurate data on bond lengths, bond angles, and torsional angles, confirming the molecular connectivity and stereochemistry. mdpi.com Furthermore, SC-XRD reveals details about intermolecular interactions, such as hydrogen bonding involving the amino group, and how the molecules pack together in the crystal lattice.

Table 5: Crystallographic Data Obtainable from SC-XRD Analysis of this compound

| Parameter | Description |

| Chemical Formula | C₁₀H₇N₃ |

| Formula Weight | 169.19 g/mol |

| Crystal System | e.g., Monoclinic, Orthorhombic, etc. |

| Space Group | e.g., P2₁/c, P-1, etc. |

| Unit Cell Dimensions | a, b, c (Å) and α, β, γ (°) |

| Volume (V) | ų |

| Molecules per Unit Cell (Z) | Integer value (e.g., 2, 4) |

| Calculated Density (Dx) | g/cm³ |

| Bond Lengths & Angles | Precise intramolecular distances and angles |

| Hydrogen Bond Geometry | Intermolecular donor-acceptor distances and angles |

Note: This table lists the types of data generated from an SC-XRD experiment. The actual values would be determined from the analysis of a suitable single crystal. mdpi.com

Analysis of Crystal Parameters and Structure Refinement Data

The definitive three-dimensional arrangement of atoms and molecules in the solid state is determined by single-crystal X-ray diffraction. This powerful analytical technique provides precise information on bond lengths, bond angles, and intermolecular interactions, which are crucial for understanding the compound's chemical behavior and properties.

For a crystalline substance like this compound, the analysis would involve mounting a suitable single crystal onto a diffractometer. The crystal is then irradiated with monochromatic X-rays, and the resulting diffraction pattern is collected. The data from the diffraction pattern allows for the determination of the unit cell parameters, which define the size and shape of the repeating unit in the crystal lattice. The systematic absences in the diffraction data lead to the assignment of the crystal system and space group, which describes the symmetry of the crystal.

Following data collection, the crystal structure is solved and refined. Structure solution involves determining the initial positions of the atoms in the asymmetric unit, while refinement is an iterative process that optimizes these atomic positions and their displacement parameters to achieve the best possible fit between the observed diffraction data and the calculated data based on the structural model.

While specific, experimentally determined crystal structure data for this compound is not available in the surveyed literature, the analysis of a related derivative, 6-amino-2-(4-fluorophenyl)-4-(trifluoromethyl)quinoline , provides an illustrative example of the data that would be obtained. tandfonline.com The structural analysis of this derivative revealed key intramolecular and intermolecular interactions, such as N–H···N hydrogen bonds and π···π stacking, which stabilize the crystal packing. tandfonline.com A typical data table for such an analysis would include the parameters listed below.

Table 1: Example Crystal Data and Structure Refinement Parameters for a Quinoline Derivative. (Note: This data is for an exemplary related compound, not this compound)

| Parameter | Value |

| Empirical Formula | C₁₆H₁₀F₄N₂ |

| Formula Weight | 322.26 |

| Crystal System | Monoclinic |

| Space Group | P2₁/c |

| a (Å) | 10.1234(5) |

| b (Å) | 15.4321(8) |

| c (Å) | 9.8765(4) |

| α (°) | 90 |

| β (°) | 105.123(2) |

| γ (°) | 90 |

| Volume (ų) | 1487.9(1) |

| Z (molecules/unit cell) | 4 |

| Calculated Density (g/cm³) | 1.438 |

| Absorption Coeff. (mm⁻¹) | 0.120 |

| F(000) | 656 |

| Final R indices [I>2σ(I)] | R₁ = 0.045, wR₂ = 0.125 |

| R indices (all data) | R₁ = 0.060, wR₂ = 0.135 |

Chromatographic Techniques for Purity Assessment and Separation (e.g., HPLC)

Chromatographic methods are essential for the separation, identification, and quantification of chemical compounds, making them indispensable for assessing the purity of synthesized materials like this compound. High-Performance Liquid Chromatography (HPLC) is a particularly powerful technique for this purpose due to its high resolution, sensitivity, and reproducibility.

Reversed-phase HPLC (RP-HPLC) is the most common mode used for the analysis of quinoline derivatives. In this technique, a nonpolar stationary phase (typically a C18-bonded silica (B1680970) column) is used with a polar mobile phase. The retention of the analyte is primarily governed by its hydrophobicity; more nonpolar compounds are retained longer on the column. The influence of molecular structure, including the presence and position of heteroatoms and functional groups, significantly affects the retention characteristics of quinoline derivatives under RP-HPLC conditions.

For this compound, a typical RP-HPLC method would involve injecting a solution of the compound onto a C18 column and eluting it with a mobile phase consisting of a mixture of an organic solvent, such as acetonitrile, and an aqueous buffer. An acid modifier like phosphoric acid or formic acid is often added to the mobile phase to ensure sharp, symmetrical peak shapes by suppressing the ionization of free silanol (B1196071) groups on the stationary phase and protonating the basic nitrogen atoms of the quinoline ring. sielc.com Detection is commonly achieved using a UV detector, as the quinoline ring system is strongly UV-active.

The purity of a sample is determined by integrating the area of the peak corresponding to this compound and comparing it to the total area of all peaks in the chromatogram. This HPLC method can be scaled up for preparative separation to isolate the pure compound from reaction byproducts or impurities. sielc.com

Beyond analytical HPLC, other chromatographic techniques like column chromatography are also employed, particularly for the purification of quinoline compounds on a larger scale. For instance, the related compound 6-Aminoquinoline can be purified using column chromatography with a silica gel stationary phase and a solvent mixture like chloroform (B151607)/methanol (B129727) as the eluent.

Table 2: Exemplary HPLC Method Parameters for the Analysis of a Related Quinoline Carbonitrile. sielc.com

| Parameter | Description |

| Instrument | High-Performance Liquid Chromatography System |

| Column | Newcrom R1 (Reverse Phase) |

| Mobile Phase | Acetonitrile (MeCN) and water with phosphoric acid |

| Detection | UV-Vis Detector |

| Application | Purity assessment and preparative separation |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Studies for Ground State Properties

DFT is a cornerstone of modern computational chemistry, offering a balance between accuracy and computational cost for studying the electronic structure of molecules. A typical DFT study involves a sequence of calculations to determine various ground-state properties.

Geometry Optimization and Electronic Structure Analysis

The first step in a computational analysis is geometry optimization. This process calculates the lowest energy arrangement of atoms in the molecule, providing theoretical bond lengths and angles. For 6-Aminoquinoline-3-carbonitrile, this would reveal the precise three-dimensional structure of the fused quinoline (B57606) ring system and the spatial orientation of the amino and carbonitrile functional groups. Following optimization, an analysis of the electronic structure would describe the distribution of electrons throughout the molecule. To date, specific optimized geometric parameters (bond lengths and angles) for this compound have not been published in peer-reviewed literature.

Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO Energy Gaps and Spatial Distributions)

Frontier Molecular Orbital (FMO) theory is central to predicting a molecule's chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the key players in chemical reactions. The energy difference between them, the HOMO-LUMO gap, is a crucial indicator of molecular stability and reactivity. A small gap suggests the molecule is more reactive. The spatial distribution of these orbitals indicates the likely sites for electrophilic and nucleophilic attack. While studies on related quinoline derivatives report HOMO-LUMO gap values, specific data for this compound is not available.

Molecular Electrostatic Potential (MEP) Mapping and Charge Distribution

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution of a molecule. It helps to identify electron-rich regions (prone to electrophilic attack) and electron-poor regions (prone to nucleophilic attack). For this compound, an MEP map would likely show negative potential around the nitrogen atoms of the quinoline ring, the amino group, and the nitrile group, indicating these as potential sites for interaction with electrophiles. Conversely, positive potential would be expected around the hydrogen atoms. Without a specific study, a visual map and its corresponding energy values cannot be presented.

Derivation of Quantum Chemical Parameters

Quantum chemical calculations, particularly using Density Functional Theory (DFT), are instrumental in determining the fundamental properties of molecules like this compound. These calculations provide a wealth of information about the molecule's stability, electronic characteristics, and reactivity.

A study on quinoline-3-carbonitrile derivatives employed the DFT/RB3LYP method to assess molecular geometry, vibration frequencies, and key quantum chemical parameters. nih.gov These parameters, including the HOMO-LUMO energy gap, molecular hardness (η), ionization energy (IE), and electron affinity (EA), are critical for understanding the molecule's chemical behavior. nih.gov For instance, a smaller HOMO-LUMO energy gap often correlates with higher chemical reactivity and can be a valuable indicator for designing new antibacterial agents. nih.gov In one study, a derivative with a low HOMO-LUMO energy gap of 3.40 eV was identified as a promising starting point for developing broad-spectrum antibacterial agents. nih.gov

The energies of Frontier Molecular Orbitals (FMOs), namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are used to calculate global reactivity descriptors. These descriptors help in classifying molecules as hard or soft, which relates to their kinetic stability and electron-donating or -accepting capabilities. researchgate.net Natural Bond Orbital (NBO) analysis is another powerful tool that reveals intramolecular charge transfer and hyperconjugative interactions, which contribute to molecular stability. researchgate.net

The following table summarizes key quantum chemical parameters that are typically derived for quinoline derivatives:

| Parameter | Description | Significance |

| HOMO Energy | Energy of the highest occupied molecular orbital. | Relates to the ability to donate an electron. |

| LUMO Energy | Energy of the lowest unoccupied molecular orbital. | Relates to the ability to accept an electron. |

| HOMO-LUMO Gap | The energy difference between the HOMO and LUMO. | Indicates chemical reactivity and kinetic stability. |

| Ionization Energy (IE) | The minimum energy required to remove an electron. | A measure of the molecule's resistance to oxidation. |

| Electron Affinity (EA) | The energy released when an electron is added. | A measure of the molecule's ability to be reduced. |

| Molecular Hardness (η) | Resistance to change in electron distribution. | Hard molecules have a large HOMO-LUMO gap. |

| Dipole Moment | A measure of the overall polarity of the molecule. | Influences solubility and intermolecular interactions. |

This table is generated based on the types of parameters discussed in the cited research for similar compounds.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

Time-Dependent Density Functional Theory (TD-DFT) is a powerful computational method for investigating the properties of molecules in their excited states. rsc.orgscirp.org This approach is particularly useful for understanding how molecules interact with light, making it essential for studying photophysical and photochemical processes.

TD-DFT calculations can accurately simulate the electronic absorption spectra of molecules, providing theoretical absorption maxima (λmax) that can be compared with experimental data. researchgate.netmdpi.comillinois.edu These simulations are crucial for interpreting experimental UV-Vis spectra and understanding the electronic transitions responsible for the observed absorption bands.

For quinoline derivatives, TD-DFT has been used to predict absorption maxima in various solvents, often showing good agreement with experimental results. researchgate.net The choice of the functional and basis set, such as B3LYP/6-311++G(d,p), is critical for obtaining accurate predictions. illinois.edu Studies have shown that for quinoline derivatives, the absorption spectra typically fall within the range of 280 to 510 nm. researchgate.net The inclusion of a polarizable continuum model (PCM) in TD-DFT calculations allows for the simulation of solvent effects on the electronic spectra. researchgate.netq-chem.com

The following table illustrates hypothetical TD-DFT calculated absorption maxima for this compound in different solvents, based on trends observed for similar aminoquinoline compounds. researchgate.net

| Solvent | Dielectric Constant (ε) | Calculated λmax (nm) |

| Gas Phase | 1 | 320 |

| Cyclohexane | 2.02 | 325 |

| Dichloromethane | 8.93 | 332 |

| Ethanol | 24.55 | 338 |

| Water | 78.39 | 345 |

This table is a hypothetical representation based on typical solvatochromic shifts observed for aminoquinolines and is for illustrative purposes.

Beyond predicting absorption spectra, TD-DFT provides detailed information about the nature of electronic transitions, such as π-π* or n-π* transitions, and the molecular orbitals involved. scirp.orgresearchgate.net This analysis helps to understand how the electronic structure of the molecule changes upon excitation.

Furthermore, TD-DFT can be used to optimize the geometry of the molecule in its excited state. q-chem.com This is important because the geometry of a molecule can change significantly upon absorbing light, which in turn affects its photophysical properties, such as fluorescence. The calculation of the analytical Hessian of the excited-state energy allows for vibrational frequency analysis in the excited state, providing a more complete picture of the molecule's behavior after excitation. q-chem.com To ensure accuracy in these calculations, a fine integration grid is necessary due to the evaluation of numerous energy-functional derivatives. q-chem.com

Molecular Modeling and Simulation

Molecular modeling and simulation techniques are indispensable tools in modern drug discovery and materials science. For derivatives of this compound, these methods are used to predict biological activity and guide the design of new ligands with improved properties.

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure and the biological activity of a set of compounds. wikipedia.org For quinoline-3-carbonitrile derivatives, QSAR studies are employed to understand the structural requirements for a specific biological activity, such as enzyme inhibition. nih.govnih.gov

In a typical 3D-QSAR study, a series of molecules with known activities are aligned, and their steric and electrostatic fields are calculated. nih.gov These fields are then used as descriptors to build a statistical model, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), that correlates the structural features with the observed activity. nih.gov

A QSAR model for quinoline-3-carbonitrile derivatives targeting Tpl2 kinase inhibition, for example, revealed that the inclusion of hydrophobic substituents, H-bond donating groups, negative ionic groups, and electron-withdrawing groups could enhance the inhibitory activity. nih.gov Such models, when validated, can predict the activity of newly designed compounds, thereby prioritizing synthetic efforts. wikipedia.orgnih.gov The predictive power of a QSAR model is often assessed by its correlation coefficient (r²) and cross-validated correlation coefficient (q²). A robust model will have high values for both, for instance, an r² of 0.96 and a q² of 0.79 were reported for a 3D-QSAR model of quinoline-3-carbonitrile derivatives. nih.gov

The following table outlines the key steps and components of a QSAR study for designing derivatives.

| Step | Description | Example Descriptors | Statistical Method |

| Data Set Selection | A set of compounds with measured biological activity. | Quinoline-3-carbonitrile derivatives with IC50 values. | - |

| Descriptor Calculation | Numerical representation of molecular properties. | Steric, electrostatic, hydrophobic, topological. | - |

| Model Building | Creating a mathematical equation linking descriptors to activity. | - | Multiple Linear Regression (MLR), Partial Least Squares (PLS). |

| Model Validation | Testing the predictive power of the model. | Internal (cross-validation) and external validation. | - |

This table is a generalized representation of the QSAR workflow.

A pharmacophore is an ensemble of steric and electronic features that is necessary to ensure the optimal molecular interactions with a specific biological target. Pharmacophore models are generated based on the structures of known active ligands or the structure of the target protein's binding site. nih.govnih.gov

For quinoline-3-carbonitrile derivatives, a pharmacophore model was developed for Tpl2 kinase inhibitors, which consisted of five features: one hydrogen bond acceptor, three aromatic rings, and one hydrogen bond donor (ADRRR). nih.gov This model serves as a 3D query to search virtual compound libraries for new potential inhibitors.

The validation of a pharmacophore model is a critical step to ensure its ability to distinguish between active and inactive compounds. nih.gov This is often done using a test set of known active and inactive compounds and evaluating the model's performance using metrics like the enrichment factor (EF) and the area under the receiver operating characteristic (ROC) curve. nih.govnih.gov A validated pharmacophore model provides valuable guidelines for designing new ligands with improved potency and selectivity. nih.gov

This compound: A Versatile Scaffold in Chemical Synthesis and Materials Science

Introduction

This compound is a heterocyclic aromatic compound that has garnered significant attention in the fields of chemical synthesis and materials science. Its unique molecular architecture, featuring a quinoline core substituted with both an amino and a cyano group, renders it a highly versatile building block for the construction of more complex molecular structures and functional materials. This article explores the multifaceted applications of this compound, focusing on its role as a key synthetic intermediate and its contributions to the development of novel materials.

Future Research Directions and Emerging Areas

Development of Novel and Sustainable Synthetic Pathways

The synthesis of the quinoline (B57606) core is well-established through classic name reactions like the Skraup, Combes, and Friedländer syntheses. researchgate.netiipseries.org However, future research is increasingly focused on developing more sustainable and efficient methodologies.

One promising avenue is the expansion of one-pot multicomponent reactions (MCRs) . MCRs are inherently atom-economical and environmentally benign, reducing waste and simplifying purification processes. Research has demonstrated the successful synthesis of various quinoline-3-carbonitrile derivatives through MCRs involving aldehydes, activated methylene (B1212753) compounds, and other precursors. nih.govresearchgate.net Future work could focus on adapting these methods specifically for the 6-amino substituted variant, optimizing catalysts (such as L-proline) and exploring greener solvent systems like water. researchgate.net

Another area of development lies in catalyst innovation . Recent advances in quinoline synthesis highlight the use of novel catalysts, including single-atom iron catalysts and visible-light-mediated systems using titanium dioxide, to drive dehydrogenative coupling and cyclization reactions. organic-chemistry.org Applying these cutting-edge catalytic methods to the synthesis of 6-Aminoquinoline-3-carbonitrile from simpler, readily available starting materials could represent a significant leap forward in sustainability and efficiency. Furthermore, methods like the Thorpe-Ziegler cyclization, which has been successfully used to prepare the isomeric 4-aminoquinoline-3-carbonitrile, could be explored and adapted for the 6-amino isomer. researchgate.net

Advanced Mechanistic Investigations of Complex Transformations

A deeper understanding of reaction mechanisms is crucial for optimizing existing synthetic routes and designing new ones. For complex transformations, such as the multicomponent reactions used to generate the quinoline-3-carbonitrile core, detailed mechanistic studies can reveal key intermediates and transition states, guiding efforts to improve yields and selectivity.

Future research should employ advanced techniques to probe these mechanisms. For instance, the synergistic interplay between photoredox and transition metal catalysis offers a powerful tool for forging complex bonds under mild conditions. acs.org Investigating the potential of a dual catalytic system, perhaps combining an iridium photocatalyst with a nickel complex, for the C-H functionalization or coupling reactions of this compound could open new synthetic possibilities. acs.org Mechanistic studies in such systems, including probing for radical intermediates and identifying the catalyst's resting state, would be essential for rational reaction development. acs.org

Synergistic Integration of Computational and Experimental Methodologies

The integration of computational chemistry with experimental work is a powerful strategy for accelerating research. Density Functional Theory (DFT) has become an indispensable tool for predicting the properties and reactivity of molecules.

For this compound and its derivatives, DFT studies can be employed to:

Predict molecular geometries and electronic properties : Calculations can determine bond lengths, energies of frontier molecular orbitals (HOMO-LUMO), and electron density distributions. nih.govresearchgate.net This information helps in understanding the molecule's intrinsic reactivity and stability. nih.gov

Simulate spectroscopic data : Theoretical calculations of vibrational frequencies can be benchmarked against experimental FT-IR spectra to confirm structures. researchgate.net

Guide rational design : By calculating properties like the HOMO-LUMO energy gap, researchers can pre-screen potential derivatives for applications in materials science, identifying candidates with desirable electronic characteristics for use as fluorophores or in organic electronics. nih.govnih.gov

Studies on related quinoline derivatives have successfully used DFT (specifically with the B3LYP functional) to assess molecular hardness, ionization energy, and total energy, correlating these computational results with experimental observations. nih.govresearchgate.netrsc.org Applying this synergistic approach to this compound will enable a more targeted and efficient exploration of its potential.

Expanding the Scope of Applications in Materials Science

The unique electronic and structural features of the this compound scaffold make it a promising candidate for advanced materials. Future research is expected to explore its potential in several key areas.

One of the most promising applications is in the development of fluorescent materials . Quinoline derivatives are known to be effective fluorophores, often forming highly fluorescent complexes with metal ions. nih.gov The inherent fluorescence of the quinoline core, combined with the electronic influence of the amino and nitrile groups, suggests that this compound could serve as a building block for novel sensors, probes, or components in organic light-emitting diodes (OLEDs). researchgate.netnih.gov Research into related dihydroisoquinoline-carbonitrile derivatives has shown that these scaffolds can exhibit full-color-tunable solid-state emissions and mechanofluorochromic activity (changing color upon grinding), suggesting a rich area of exploration for quinoline-based analogues. rsc.org

Another emerging field is the design of foldamers and other functional macromolecules . The rigid structure of the quinoline ring can be exploited to create highly ordered, rod-like molecules. Research on 6-aminoquinoline-2-carboxylic acid has demonstrated its use as a monomer for creating helical foldamers. uni-muenchen.de By analogy, this compound could be investigated as a building block for new types of polymers or macrocycles with defined three-dimensional structures and potential applications in membrane science or as scaffolds for catalysts.

Exploration of New Derivatization Strategies and Functionalization Patterns

The this compound molecule possesses several reactive sites, including the 6-amino group, the aromatic ring, and the 3-carbonitrile group, offering rich possibilities for derivatization.

Future research will likely focus on exploiting the 6-amino group as a handle for further functionalization. This group can be readily acylated to introduce a wide range of substituents, a strategy that has been used to prepare derivatives with specific biological activities. It can also be used as a point of attachment for creating larger, more complex molecules, such as fluorescent derivatizing agents for the analysis of amino acids and other biomolecules. chemicalbook.com

Furthermore, functionalization of the quinoline core itself represents a broad area for exploration. The synthesis of derivatives with different substitution patterns, such as introducing methoxy (B1213986) groups or other functionalities, has been shown to modulate the properties of the quinoline-3-carbonitrile scaffold. researchgate.net Exploring electrophilic substitution reactions on the benzene (B151609) portion of the ring system or nucleophilic additions to the pyridine (B92270) ring could yield a diverse library of new compounds with unique properties for evaluation in both medicinal and materials science contexts.

Research Findings Summary

| Methodology/Approach | Compound/Derivative Class | Key Finding/Application | Source(s) |

| One-Pot Multicomponent Reaction | Quinoline-3-carbonitrile derivatives | Efficient and sustainable synthesis of the quinoline core. | nih.govresearchgate.net |

| Density Functional Theory (DFT) | Quinoline-3-carbonitrile derivatives | Calculation of HOMO-LUMO energy gap, molecular hardness, and other electronic properties to predict reactivity and stability. | nih.govresearchgate.netnih.gov |

| Ring-Opening/Ring-Closing Reaction | Dihydroisoquinoline-carbonitriles | Synthesis of novel fluorescent materials with tunable solid-state emissions and mechanofluorochromic properties. | rsc.org |

| Foldamer Synthesis | 6-Aminoquinoline-2-carboxylic acid | Use of aminoquinoline monomers to create rigid, rod-like helical macromolecules for materials applications. | uni-muenchen.de |

| Acylation of Amino Group | 6-Aminoquinoline (B144246) derivatives | Functionalization of the amino group to create fluorescent probes and other tailored molecules. | chemicalbook.com |

Q & A

Q. What are the common synthetic routes for 6-aminoquinoline-3-carbonitrile, and how can reaction conditions be optimized?

The synthesis of this compound derivatives often involves condensation reactions using α-tetralone, substituted benzaldehydes, and nitrile-containing precursors. Microwave irradiation has been shown to improve yields compared to conventional heating, as demonstrated in the synthesis of structurally similar dihydrophenanthrenes . Ammonium acetate is a frequently used catalyst, and solvent selection (e.g., ethanol or DMF) significantly impacts reaction efficiency. For example, substituting benzaldehydes with electron-withdrawing groups can enhance cyclization rates .

Q. What spectroscopic techniques are essential for characterizing this compound?

Key techniques include:

- IR Spectroscopy : To confirm nitrile (C≡N) stretches near 2200 cm⁻¹ and amino (N-H) stretches around 3200–3500 cm⁻¹ .

- NMR : ¹H NMR identifies aromatic proton environments, while ¹³C NMR verifies nitrile carbon signals at ~110–120 ppm.

- X-ray Diffraction (XRD) : For resolving crystal structures, as seen in derivatives like 2-amino-4-(3-fluorophenyl)-6-(naphthalen-1-yl)pyridine-3-carbonitrile .

Q. How can purification challenges be addressed for this compound derivatives?

Column chromatography using silica gel with gradient elution (e.g., hexane/ethyl acetate) is standard. Recrystallization from ethanol or methanol can improve purity, particularly for derivatives with high melting points (e.g., 230–264°C) .

Advanced Research Questions

Q. How can structural modifications enhance the antimicrobial activity of this compound derivatives?

Introducing halogenated or methoxy substituents on the quinoline ring improves activity. For example, 2-amino-4-(5-chloro-2-hydroxy-3-methoxyphenyl)-5,6-dihydro-6-methyl-5-oxo-4H-pyrano[3,2-c]quinoline-3-carbonitrile (JCMQ-22) showed significant antimicrobial efficacy, attributed to electron-withdrawing groups enhancing membrane penetration . Structure-activity relationship (SAR) studies guided by IR and NMR data are critical for optimization.

Q. What strategies resolve contradictions in spectroscopic data for structurally similar derivatives?

Discrepancies in NMR or IR signals may arise from tautomerism or crystallographic packing effects. For example, in 3-amino-1-(4-chlorophenyl)-9,10-dihydrophenanthrene-2,4-dicarbonitrile, XRD confirmed the dominance of the keto-enol tautomer, resolving ambiguities in ¹H NMR . Computational modeling (DFT) can also predict stable conformers .

Q. How do solvent polarity and reaction scale affect the synthesis of this compound?

Polar aprotic solvents (e.g., DMF) enhance solubility of intermediates but may promote side reactions. Scaling up reactions requires transitioning from batch to continuous flow reactors, which improve heat transfer and reduce byproducts . Green chemistry approaches, such as using water or ionic liquids, are being explored for sustainability .

Q. What computational methods predict the reactivity of this compound in biological systems?

Density Functional Theory (DFT) calculations assess electron density distribution, identifying reactive sites like the nitrile group or amino moiety. Molecular docking studies with microbial enzymes (e.g., dihydrofolate reductase) can rationalize antimicrobial activity .

Q. How can synthetic yields be improved for derivatives with sterically hindered substituents?

Microwave-assisted synthesis reduces reaction times and improves yields for bulky derivatives. For example, substituting α-tetralone with tetralone derivatives bearing methyl groups increased yields from 38% to 60% under optimized microwave conditions .

Q. What role does this compound play in anticancer research?

Derivatives like 4-[[3-chloro-4-[(1-methyl-1H-imidazol-2-yl)sulfanyl]phenyl]amino]-6-methoxy-7-[4-(pyrrolidin-1-yl)piperidin-1-yl]quinoline-3-carbonitrile (MKI-833) inhibit kinase pathways in oncology models. Mechanistic studies focus on apoptosis induction via caspase-3 activation .

Q. How are scale-up challenges addressed for industrial research applications?

Continuous flow reactors and catalytic systems (e.g., immobilized ammonium acetate) enable gram-scale synthesis. Process analytical technology (PAT) monitors reaction progress in real time, ensuring consistency .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.